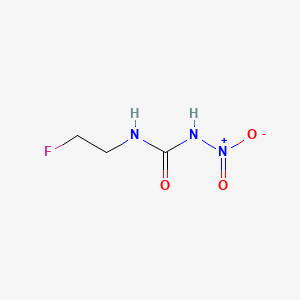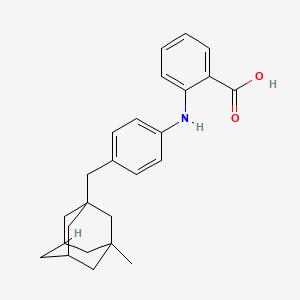
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is a complex organic compound that belongs to the class of anthranilic acids Anthranilic acids are aromatic acids characterized by the presence of an amino group attached to a benzene ring, which is also substituted with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of anthranilic acid derivatives with adamantylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学研究应用
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylmethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.
相似化合物的比较
Similar Compounds
Anthranilic Acid: The parent compound, which lacks the adamantylmethyl group.
Fenamic Acid: Another derivative of anthranilic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
N-Phenylanthranilic Acid: A related compound with a phenyl group instead of the adamantylmethyl group.
Uniqueness
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is unique due to the presence of the adamantylmethyl group, which imparts enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other anthranilic acid derivatives.
属性
CAS 编号 |
34701-96-7 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-[4-[(3-methyl-1-adamantyl)methyl]anilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-24-11-18-10-19(12-24)15-25(14-18,16-24)13-17-6-8-20(9-7-17)26-22-5-3-2-4-21(22)23(27)28/h2-9,18-19,26H,10-16H2,1H3,(H,27,28) |
InChI 键 |
RLZKVDJTLMDUGA-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3CC(C1)CC(C3)(C2)CC4=CC=C(C=C4)NC5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


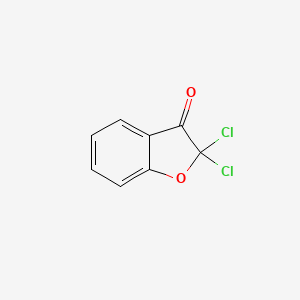
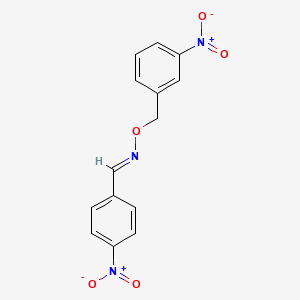
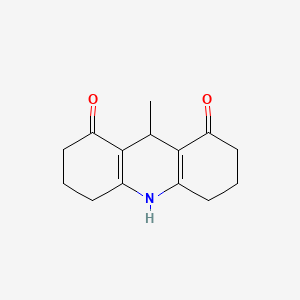
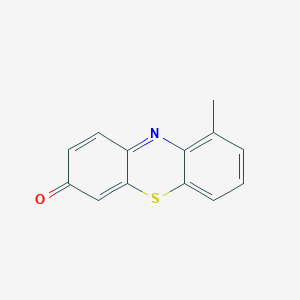


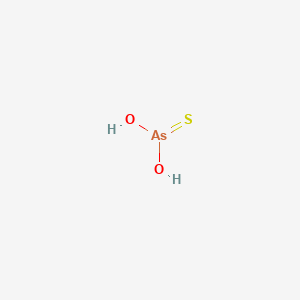
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
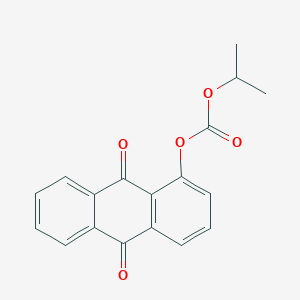

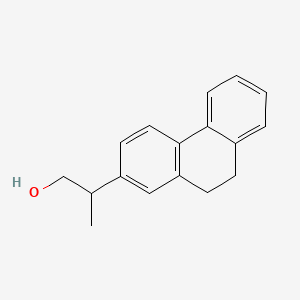
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
